molecular formula C23H23ClN2O4S B11631910 N-[(4-Chlorophenyl)methyl]-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide

N-[(4-Chlorophenyl)methyl]-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide

Cat. No.: B11631910
M. Wt: 459.0 g/mol
InChI Key: DTWXYPSDKYUJNQ-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a methylphenyl group, and a methoxybenzenesulfonamido group. These functional groups contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorophenyl)methyl]-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chlorobenzyl chloride: This can be achieved by reacting 4-chlorotoluene with chlorine gas in the presence of a catalyst.

    Formation of N-(4-chlorobenzyl)-4-methylbenzenesulfonamide: This intermediate is synthesized by reacting 4-chlorobenzyl chloride with 4-methylbenzenesulfonamide in the presence of a base.

    Acetylation: The final step involves the acetylation of the intermediate compound using acetic anhydride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Batch reactors: Used for small to medium-scale production.

    Continuous flow reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)methyl]-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-Chlorophenyl)methyl]-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)methyl]-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)acetamide: Shares the chlorophenyl group but lacks the sulfonamido and methoxy groups.

    N-(4-methylphenyl)acetamide: Contains the methylphenyl group but does not have the chlorophenyl and sulfonamido groups.

    N-(4-methoxybenzenesulfonamido)acetamide: Includes the methoxybenzenesulfonamido group but lacks the chlorophenyl and methylphenyl groups.

Uniqueness

N-[(4-Chlorophenyl)methyl]-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific scientific and industrial applications.

Properties

Molecular Formula

C23H23ClN2O4S

Molecular Weight

459.0 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetamide

InChI

InChI=1S/C23H23ClN2O4S/c1-17-3-9-20(10-4-17)26(31(28,29)22-13-11-21(30-2)12-14-22)16-23(27)25-15-18-5-7-19(24)8-6-18/h3-14H,15-16H2,1-2H3,(H,25,27)

InChI Key

DTWXYPSDKYUJNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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